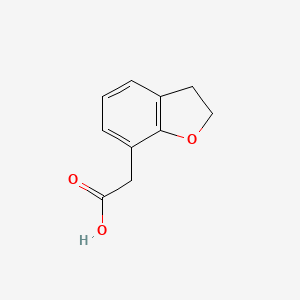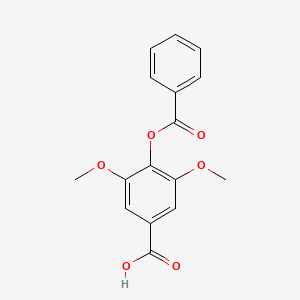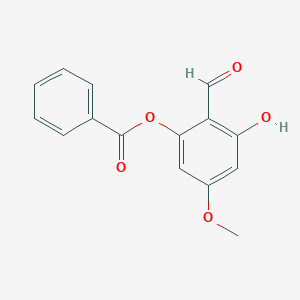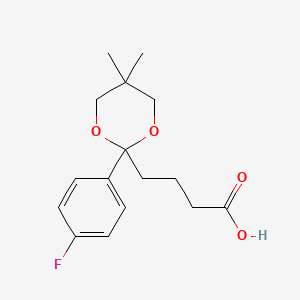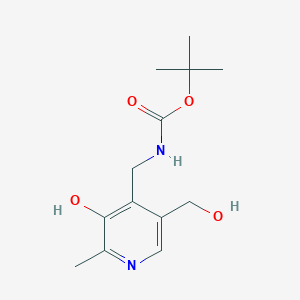
tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a pyridine ring, and multiple hydroxyl and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylpyridine and tert-butyl chloroformate.
Formation of Intermediate: The initial step involves the protection of the hydroxyl group on the pyridine ring using tert-butyl chloroformate to form a tert-butyl carbamate intermediate.
Hydroxymethylation: The intermediate undergoes hydroxymethylation, typically using formaldehyde and a base, to introduce the hydroxymethyl group at the 5-position of the pyridine ring.
Final Product Formation: The final step involves deprotection and purification to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated pyridines, substituted carbamates.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for versatile chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity. It can be used in the design of enzyme inhibitors or as a building block for bioactive molecules. Its hydroxyl and carbamate groups are often found in pharmacologically active compounds.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors due to its structural similarity to known bioactive molecules.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups allow for cross-linking and modification, leading to materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3-hydroxy-2-methylpyridin-4-yl)methyl)carbamate: Lacks the hydroxymethyl group at the 5-position.
tert-Butyl ((3-hydroxy-5-methyl-2-methylpyridin-4-yl)methyl)carbamate: Has a methyl group instead of a hydroxymethyl group at the 5-position.
tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-ethylpyridin-4-yl)methyl)carbamate: Contains an ethyl group instead of a methyl group at the 2-position.
Uniqueness
The presence of both hydroxyl and hydroxymethyl groups in tert-Butyl ((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)carbamate provides unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications, distinguishing it from similar compounds with fewer functional groups.
Properties
IUPAC Name |
tert-butyl N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-8-11(17)10(9(7-16)5-14-8)6-15-12(18)19-13(2,3)4/h5,16-17H,6-7H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWMXLIBPGNRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114371 |
Source


|
| Record name | Carbamic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210034-86-9 |
Source


|
| Record name | Carbamic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210034-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

